molecular formula C21H23NO4 B12060295 Fmoc-Ile-OH-15N

Fmoc-Ile-OH-15N

Cat. No.: B12060295
M. Wt: 354.4 g/mol
InChI Key: QXVFEIPAZSXRGM-FYOZIULDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for introducing the Fmoc group is through the reaction of fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) with the amino acid in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution .

Industrial Production Methods

Industrial production of Fmoc-Ile-OH-15N follows similar synthetic routes but on a larger scale. The process involves rigorous quality control to ensure high isotopic purity and yield. The compound is typically produced in solid form and stored at controlled temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Fmoc-Ile-OH-15N undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary products formed from these reactions are peptides and peptide derivatives, which are crucial in various biochemical and pharmaceutical applications.

Mechanism of Action

The primary mechanism of action of Fmoc-Ile-OH-15N involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides .

Properties

Molecular Formula

C21H23NO4

Molecular Weight

354.4 g/mol

IUPAC Name

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-methylpentanoic acid

InChI

InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m0/s1/i22+1

InChI Key

QXVFEIPAZSXRGM-FYOZIULDSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.